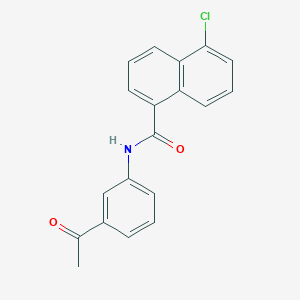
N-(3-acetylphenyl)-5-chloro-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-5-chloro-1-naphthamide, commonly known as ACN, is a chemical compound that has been widely used in scientific research. It belongs to the class of naphthamides and has a molecular formula of C18H13ClNO2. ACN is a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform. This compound has been extensively studied for its various biochemical and physiological effects.
作用機序
The mechanism of action of ACN is not fully understood, but it is believed to inhibit various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. ACN has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects
ACN has been shown to have various biochemical and physiological effects such as reducing inflammation, inhibiting angiogenesis, and inducing cell cycle arrest. Additionally, ACN has been shown to have neuroprotective effects by reducing oxidative stress and promoting the growth of neurons.
実験室実験の利点と制限
The advantages of using ACN in lab experiments include its high purity and solubility in organic solvents. Additionally, ACN is relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using ACN in lab experiments include its potential toxicity and the need for proper handling and disposal.
将来の方向性
There are several future directions for the study of ACN. One area of research is the development of ACN derivatives with improved potency and selectivity. Additionally, ACN could be used as a tool to study the effects of various drugs and proteins on cellular processes. Another area of research is the use of ACN in drug discovery for the treatment of various diseases such as cancer and neurodegenerative disorders.
Conclusion
In conclusion, N-(3-acetylphenyl)-5-chloro-1-naphthamide is a chemical compound that has been extensively studied for its various biochemical and physiological effects. ACN has been used in various scientific research applications such as drug discovery, cancer research, and neuroscience. The mechanism of action of ACN is not fully understood, but it is believed to inhibit various enzymes and proteins involved in cellular processes. ACN has several advantages and limitations for use in lab experiments, and there are several future directions for the study of this compound.
合成法
The synthesis of ACN involves the reaction between 3-acetylaniline and 5-chloro-1-naphthalene. The reaction takes place in a solvent such as acetic acid and requires a catalyst such as sulfuric acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The purity of the product can be determined using methods such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
ACN has been used in various scientific research applications such as drug discovery, cancer research, and neuroscience. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. ACN has also been used as a tool to study the mechanism of action of various drugs and proteins. Additionally, ACN has been used to study the effects of certain neurotransmitters on the nervous system.
特性
IUPAC Name |
N-(3-acetylphenyl)-5-chloronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c1-12(22)13-5-2-6-14(11-13)21-19(23)17-9-3-8-16-15(17)7-4-10-18(16)20/h2-11H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGZERBYMXROIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

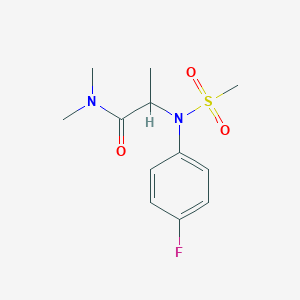
![(2S)-2-amino-3-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropan-1-ol](/img/structure/B5394674.png)
![1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5394681.png)
![(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5394689.png)
![N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B5394708.png)
![methyl 2-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B5394712.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B5394722.png)
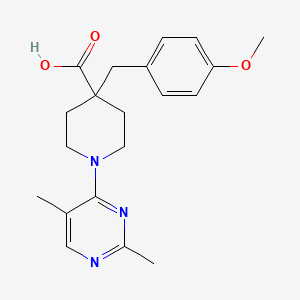
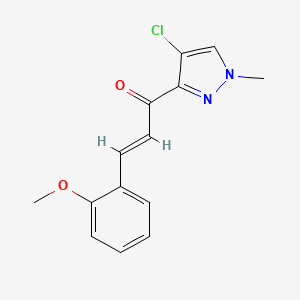
![2-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5394734.png)
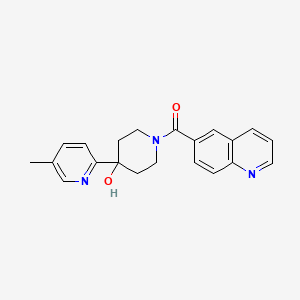
![3-(4,5-dimethyl-1H-benzimidazol-2-yl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]propanamide](/img/structure/B5394737.png)
![ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate](/img/structure/B5394739.png)
![rel-(4aS,8aR)-6-[(1-aminocyclobutyl)carbonyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5394740.png)